N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide
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Overview
Description
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide is a complex organic compound characterized by the presence of a thiazole ring, a chlorobenzyl group, and a phenylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the thiazole intermediate.
Attachment of the Phenylfuran Moiety: The phenylfuran group is incorporated through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a phenylfuran boronic acid and a halogenated thiazole derivative.
Formation of the Propanamide: The final step involves the amidation of the intermediate compound with a suitable amine to form the propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to effects such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide
- N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide
- N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide
Uniqueness
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide is unique due to the presence of the chlorobenzyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C23H19ClN2O2S |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide |
InChI |
InChI=1S/C23H19ClN2O2S/c24-18-8-6-16(7-9-18)14-20-15-25-23(29-20)26-22(27)13-11-19-10-12-21(28-19)17-4-2-1-3-5-17/h1-10,12,15H,11,13-14H2,(H,25,26,27) |
InChI Key |
BWHXUYBKNUSIGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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